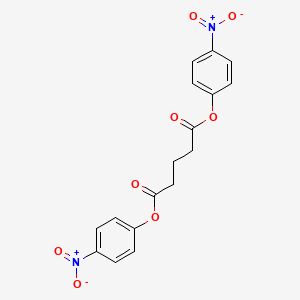

Bis(4-nitrophenyl) pentanedioate

Description

Bis(4-nitrophenyl) pentanedioate is a synthetic aromatic diester derived from pentanedioic acid (glutaric acid) and 4-nitrophenol. Its structure consists of a five-carbon diacid backbone esterified with two 4-nitrophenyl groups (O₂N-C₆H₄-O-CO-(CH₂)₃-CO-O-C₆H₄-NO₂). The nitro substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and applications. This compound is primarily utilized in organic synthesis, where its electron-withdrawing nitro groups enhance its susceptibility to nucleophilic attack, making it a valuable substrate in hydrolysis studies or as a chromogenic agent in enzymatic assays. Its molecular weight is calculated as 408 g/mol (C₁₇H₁₆N₂O₁₀), significantly higher than aliphatic esters due to the aromatic nitro groups.

Properties

IUPAC Name |

bis(4-nitrophenyl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O8/c20-16(26-14-8-4-12(5-9-14)18(22)23)2-1-3-17(21)27-15-10-6-13(7-11-15)19(24)25/h4-11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIJXIHQQRSQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Esterification with Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine

The most widely reported method for synthesizing bis(4-nitrophenyl) pentanedioate involves the esterification of pentanedioic acid with 4-nitrophenol using dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under anhydrous conditions in aprotic solvents such as dichloromethane or tetrahydrofuran (THF). A typical protocol involves:

- Dissolving pentanedioic acid (1.0 equiv) and 4-nitrophenol (2.2 equiv) in dichloromethane.

- Adding DCC (2.1 equiv) and DMAP (0.1 equiv) sequentially.

- Refluxing the mixture at 40–45°C for 12–24 hours.

- Filtering the precipitated dicyclohexylurea byproduct.

- Purifying the crude product via recrystallization from ethanol or column chromatography.

This method achieves yields of 70–85%, with purity exceeding 95% after recrystallization. The use of DMAP enhances reaction efficiency by stabilizing the intermediate acyloxyphosphonium ion, thereby accelerating ester bond formation.

Alternative Catalytic Systems and Solvent Optimization

Recent studies have explored alternatives to DCC/DMAP to reduce toxicity and cost. For instance, carbodiimide derivatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) yield comparable results (65–75%) but require stringent moisture control. Solvent screening reveals that tetrahydrofuran improves reaction homogeneity, while dichloromethane facilitates easier workup due to its lower boiling point.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance yield and reproducibility. Key advantages include:

- Precise temperature control : Maintained at 25–30°C to minimize side reactions.

- Automated reagent addition : Ensures stoichiometric accuracy.

- In-line purification : Integrates solvent evaporation and crystallization steps.

A representative flow process involves:

- Pumping pentanedioic acid and 4-nitrophenol solutions into a mixing chamber.

- Introducing DCC and DMAP via separate feed lines.

- Passing the reaction mixture through a heated tubular reactor (residence time: 2 hours).

- Separating the product using centrifugal partitioning chromatography.

This method achieves 90–95% conversion with throughputs exceeding 50 kg/day.

Purification and Quality Control

Industrial batches undergo rigorous purification to meet pharmaceutical-grade standards:

- Solvent extraction : Dichloromethane/water partitioning removes residual acids and catalysts.

- Vacuum distillation : Isolates this compound at 180–190°C (0.1 mmHg).

- Crystallization : Ethanol recrystallization yields >99% purity, confirmed via HPLC.

Historical Synthesis Approaches

Early preparations (1950s–1960s) relied on direct esterification using excess 4-nitrophenol and sulfuric acid as a catalyst. For example:

- Refluxing pentanedioic acid (1.0 equiv) with 4-nitrophenol (5.0 equiv) in benzene.

- Removing water via azeotropic distillation.

- Neutralizing the catalyst with sodium bicarbonate.

Although this method provided moderate yields (50–60%), it faced challenges such as sulfonation side reactions and poor scalability.

Mechanistic Considerations

The DCC-mediated esterification proceeds through a two-step mechanism :

- Activation of the carboxylic acid : DCC reacts with pentanedioic acid to form an O-acylisourea intermediate.

- Nucleophilic attack : 4-Nitrophenol attacks the activated carbonyl, releasing dicyclohexylurea and forming the ester bond.

DMAP accelerates the reaction by protonating the intermediate, enhancing its electrophilicity. Competing hydrolysis of the O-acylisourea intermediate limits yields in aqueous environments, necessitating anhydrous conditions.

Comparative Analysis of Synthesis Methodologies

| Method | Catalysts/Solvents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| DCC/DMAP (Lab) | Dichloromethane, THF | 70–85 | 95–99 | Moderate |

| EDC/HOBt (Lab) | DMF | 65–75 | 90–95 | Low |

| Continuous Flow (Ind) | Dichloromethane | 90–95 | >99 | High |

| Historical (H2SO4) | Benzene | 50–60 | 80–85 | Low |

Chemical Reactions Analysis

Types of Reactions: Bis(4-nitrophenyl) pentanedioate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield pentanedioic acid and 4-nitrophenol.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Hydrolysis: Pentanedioic acid and 4-nitrophenol.

Reduction: Bis(4-aminophenyl) pentanedioate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(4-nitrophenyl) pentanedioate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms. The compound’s nitro groups can be reduced to amino groups, which can then be functionalized for various biological applications.

Industry: In the industrial sector, this compound is used in the production of flame retardants and smoke suppressants. Its incorporation into polymer matrices can enhance the fire resistance of materials.

Mechanism of Action

The mechanism by which Bis(4-nitrophenyl) pentanedioate exerts its effects depends on the specific chemical reactions it undergoes. For example, in hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules. In reduction reactions, the nitro groups are converted to amino groups through electron transfer processes facilitated by reducing agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(4-nitrophenyl) pentanedioate with structurally related esters, including dimethyl pentanedioate and dimethyl adipate, based on molecular structure, physical properties, and applications:

Key Research Findings:

Structural and Electronic Differences :

- The 4-nitrophenyl groups in this compound introduce strong electron-withdrawing effects, accelerating hydrolysis rates compared to methyl esters under alkaline conditions. This reactivity is critical in designing labile protecting groups or prodrugs.

- In contrast, dimethyl pentanedioate and dimethyl adipate exhibit lower reactivity due to their electron-donating methyl groups, making them suitable for applications requiring stability, such as plasticizers .

Chromatographic Behavior: Gas chromatography (GC) studies of plant extracts (e.g., Malacca bark and fruit) identified dimethyl pentanedioate and dimethyl adipate as volatile components, eluting early due to their low molecular weights and aliphatic structures . this compound, with its high molecular weight and polar nitro groups, is unlikely to be volatile enough for GC analysis. Instead, high-performance liquid chromatography (HPLC) or mass spectrometry would be more appropriate for its detection.

Natural vs. Synthetic Origins: Dimethyl pentanedioate and related aliphatic esters are naturally occurring in plants like Phyllanthus emblica (Malacca), where they contribute to biological or aromatic profiles . Its nitro groups are typically introduced via esterification of 4-nitrophenol with glutaric acid derivatives.

Biological and Industrial Relevance :

- Methyl esters (e.g., dimethyl adipate) are widely used in cosmetics and food industries due to their low toxicity and biodegradability.

- This compound’s nitro groups may confer antimicrobial or cytotoxic properties, though further studies are needed to explore its biological activity.

Q & A

Q. Q1. What methodological approaches are recommended for synthesizing Bis(4-nitrophenyl) pentanedioate with high purity?

Answer: Synthesis optimization involves systematic experimentation with variables such as reaction temperature, solvent polarity, and stoichiometric ratios. For example:

- Factorial Design : Use a 2³ factorial design to test interactions between temperature (e.g., 60°C vs. 80°C), solvent (polar vs. nonpolar), and molar ratios (1:1 vs. 1:1.2). This identifies dominant factors affecting yield and purity .

- Analytical Validation : Confirm purity via HPLC (>98%) and characterize using NMR (e.g., aromatic proton shifts at δ 8.2–8.4 ppm) and mass spectrometry (expected molecular ion [M+H]+ at m/z 347) .

Q. Q2. How can researchers address contradictions in spectroscopic data during characterization?

Answer: Contradictions (e.g., unexpected NMR peaks or MS fragmentation patterns) require:

Cross-Validation : Replicate experiments under identical conditions to rule out procedural errors.

Alternative Techniques : Use FTIR to confirm ester carbonyl stretches (~1740 cm⁻¹) and XRD for crystallinity analysis.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian09/B3LYP/6-31G*) to identify structural anomalies .

Advanced Research Questions

Q. Q3. What advanced methodologies are suitable for studying the hydrolytic stability of this compound under varying pH conditions?

Answer:

- Kinetic Studies : Conduct pseudo-first-order experiments at pH 2–12, monitoring 4-nitrophenolate release via UV-Vis (λmax = 400 nm). Use Arrhenius plots to determine activation energy (Ea) and propose degradation mechanisms .

- Microscopic Analysis : Employ SEM/EDS to observe surface morphology changes post-hydrolysis and correlate with kinetic data.

- Theoretical Framework : Link degradation pathways to Brønsted acid-base theory, predicting nucleophilic attack sites on the ester group .

Q. Q4. How can computational tools like COMSOL Multiphysics enhance mechanistic studies of this compound in polymer matrices?

Answer:

- Diffusion Modeling : Simulate compound diffusion in polymer matrices using Fickian laws, integrating parameters like diffusion coefficient (D) and partition coefficient (K). Validate with experimental HPLC data .

- AI Integration : Train machine learning models (e.g., random forests) on historical data to predict optimal polymer-composite ratios for controlled release applications .

Q. Q5. What strategies resolve discrepancies between theoretical predictions and experimental results in reactivity studies?

Answer:

Error Source Analysis : Quantify measurement uncertainties (e.g., ±2% in HPLC) and model limitations (e.g., DFT basis set incompleteness).

Hybrid Methods : Combine molecular dynamics (MD) simulations with experimental kinetics to refine transition-state models.

Peer Validation : Compare findings with analogous compounds (e.g., diaryl esters) to identify systemic vs. compound-specific anomalies .

Methodological Frameworks

Q. Q6. How to design a study investigating the compound’s role as a crosslinking agent in epoxy resins?

Answer:

- Multi-Stage Design :

- Pre-Experimental Screening : Use Taguchi orthogonal arrays (L9) to test resin formulations .

- Response Surface Methodology (RSM) : Optimize tensile strength and glass transition temperature (Tg) via central composite design.

- Theoretical Alignment : Apply Flory-Stockmayer theory to predict crosslink density and validate with DMA results .

Q. Q7. What statistical approaches are robust for analyzing dose-response data in toxicological studies?

Answer:

- Nonlinear Regression : Fit log(dose)-response curves using Hill equation (IC50 determination).

- ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., LC50 values) with Tukey’s HSD to control Type I errors.

- Bayesian Methods : Incorporate prior data (e.g., LD50 of analogous nitrophenyl compounds) to refine uncertainty estimates .

Q. Guidelines for Researchers

- Theoretical Integration : Anchor studies in established frameworks (e.g., transition-state theory for hydrolysis ).

- Methodological Rigor : Prioritize factorial designs over one-factor-at-a-time (OFAT) for multifactorial systems .

- Data Transparency : Report raw spectra, computational inputs, and statistical codes for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.